N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1040651-30-6
Cat. No.: VC11952924
Molecular Formula: C24H20N4O2S2
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040651-30-6 |
|---|---|
| Molecular Formula | C24H20N4O2S2 |
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | N-(3-cyanophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H20N4O2S2/c1-3-28-23(30)22-21(19(13-31-22)17-9-7-15(2)8-10-17)27-24(28)32-14-20(29)26-18-6-4-5-16(11-18)12-25/h4-11,13H,3,14H2,1-2H3,(H,26,29) |
| Standard InChI Key | NKDRALVLPNYEJA-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC(=C4)C#N |
| Canonical SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC(=C4)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises:
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Thieno[3,2-d]pyrimidine core: A fused heterocyclic system combining thiophene and pyrimidine rings.
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3-Ethyl substituent: At the 3-position of the pyrimidine ring.
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7-(4-Methylphenyl) group: A para-methyl-substituted phenyl ring at the 7-position.
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Sulfanyl-acetamide linker: Connects the thienopyrimidine core to a 3-cyanophenyl moiety via a thioether bond .
The presence of the cyano group (-C≡N) on the phenyl ring enhances polarity and potential hydrogen-bonding interactions, which may influence bioavailability and target binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H20N4O2S2 | |
| Molecular Weight (g/mol) | 460.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| LogP (Partition Coefficient) | 4.93 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of thienopyrimidine derivatives typically involves:
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Core Formation: Cyclocondensation of thiophene-2-carboxylic acid derivatives with urea or thiourea to form the thienopyrimidine scaffold.
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Functionalization:
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight .
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Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Biological Activity and Mechanisms
Table 2: In Vitro Activity of Analogous Compounds
| Compound | IC50 (VEGFR-2) | Cell Line | Source |
|---|---|---|---|
| N-(4-Cyanophenyl) analog | 12 nM | HUVEC | |
| N-(3-Fluorophenyl) derivative | 18 nM | MCF-7 |
Anti-Inflammatory Effects
Thienopyrimidines exhibit COX-2 and 5-LOX inhibition, reducing prostaglandin and leukotriene synthesis. The 3-cyanophenyl group may enhance selectivity for COX-2 over COX-1 .
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a multitarget kinase inhibitor for breast and lung cancers .
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Inflammation: Development as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Research Gaps
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